molecular formula C14H10ClFO3 B6364103 4-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% CAS No. 1225906-37-5

4-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95%

Cat. No. B6364103
CAS RN: 1225906-37-5
M. Wt: 280.68 g/mol
InChI Key: POPUUVXBBZPPBS-UHFFFAOYSA-N
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Description

4-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid (4-C3F2MPA) is a synthetic compound which has been studied for its various properties and applications. It is an aromatic carboxylic acid which is used in various scientific research applications. 4-C3F2MPA is frequently used in laboratory experiments due to its high solubility in water and its ability to form stable complexes with other molecules. In this article, the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-C3F2MPA will be discussed.

Scientific Research Applications

4-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% has been studied for its various scientific research applications. It has been used as a model compound to study the effects of various environmental and chemical factors on the solubility and stability of organic compounds. 4-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% has also been used to study the mechanisms of action of various drugs and to develop new drugs. It has also been used to study the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% is not fully understood. However, it is believed that the compound binds to certain receptors on the surface of cells, which triggers a cascade of biochemical reactions. These reactions can lead to changes in the cell’s physiology and behavior, which can be beneficial or detrimental depending on the context.
Biochemical and Physiological Effects
4-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which can be beneficial in treating certain diseases. It has also been found to have anti-cancer and anti-diabetic effects. Additionally, it has been found to have neuroprotective effects, which may be beneficial in treating neurological disorders.

Advantages and Limitations for Lab Experiments

4-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is highly soluble in water, making it easy to work with. Additionally, it has a low toxicity, making it safe to work with. However, there are some limitations to using 4-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% in laboratory experiments. It is not very stable in the presence of light and air, which can affect its effectiveness in experiments. Additionally, it is not very soluble in organic solvents, making it difficult to work with in certain experiments.

Future Directions

The future directions for 4-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% are numerous. It could be further studied to determine its mechanism of action and biochemical and physiological effects. Additionally, it could be used to develop new drugs or treatments for various diseases. It could also be studied to determine its effects on various environmental factors, such as light and air. Furthermore, it could be studied to determine its efficacy in various laboratory experiments and to optimize its use in such experiments.

Synthesis Methods

4-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% is synthesized by a two-step method which involves the oxidation of 4-chloro-3-(5-fluoro-2-methoxyphenyl)benzene (4-C3F2MPB) and the subsequent acylation of the oxidized product with acetic acid. In the first step, 4-C3F2MPB is oxidized with aqueous sodium hypochlorite to form 4-chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid (4-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95%). In the second step, acetic acid is reacted with 4-Chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid, 95% to form the final product.

properties

IUPAC Name

4-chloro-3-(5-fluoro-2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-5-3-9(16)7-11(13)10-6-8(14(17)18)2-4-12(10)15/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPUUVXBBZPPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680828
Record name 6-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1225906-37-5
Record name 6-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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